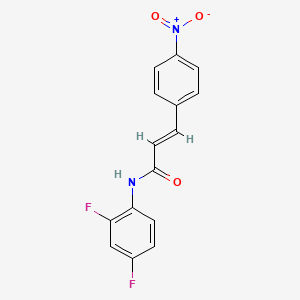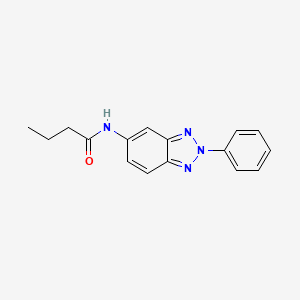
N-(2-phenylbenzotriazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylbenzotriazol-5-yl)butanamide: is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their stability and diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring attached to a butanamide group, with a phenyl substituent at the 2-position of the benzotriazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylbenzotriazol-5-yl)butanamide typically involves the following steps:
Formation of Benzotriazole Derivative: The starting material, 2-phenylbenzotriazole, is synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.
Acylation Reaction: The benzotriazole derivative is then acylated using butanoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired this compound.
The reaction conditions generally involve maintaining the reaction mixture at a low temperature (0-5°C) to control the rate of reaction and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control of reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
N-(2-phenylbenzotriazol-5-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted benzotriazole compounds .
科学研究应用
N-(2-phenylbenzotriazol-5-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-phenylbenzotriazol-5-yl)butanamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes or receptors, modulating their activity. The phenyl substituent enhances the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context .
相似化合物的比较
Similar Compounds
- N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide
- 3-methyl-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)butanamide
Uniqueness
N-(2-phenylbenzotriazol-5-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the phenyl group at the 2-position of the benzotriazole ring enhances its stability and reactivity compared to other similar compounds .
属性
IUPAC Name |
N-(2-phenylbenzotriazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-2-6-16(21)17-12-9-10-14-15(11-12)19-20(18-14)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZNRUOKBRULRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-chlorophenyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B5719053.png)
![pyridin-4-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B5719062.png)
![2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-nitrophenol](/img/structure/B5719066.png)
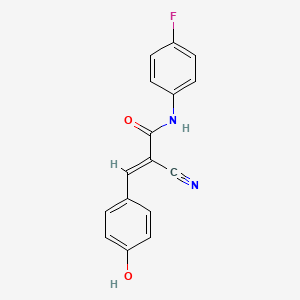
![N-[(2,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5719078.png)
![(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-morpholin-4-ylmethanone](/img/structure/B5719084.png)
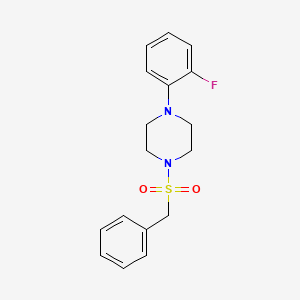
![1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)
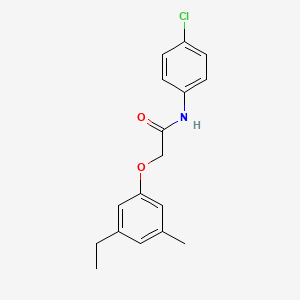
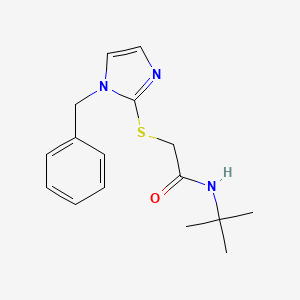
![6-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B5719119.png)
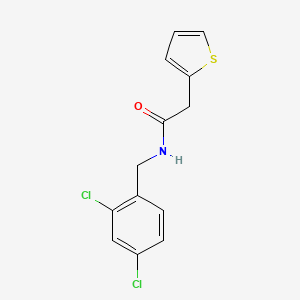
![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)
